molecular formula C9H19NO B2363065 [(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine CAS No. 2155840-70-1

[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine

Cat. No.: B2363065
CAS No.: 2155840-70-1
M. Wt: 157.257
InChI Key: JIPFBCZZZJBRER-JGVFFNPUSA-N
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Description

“[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine” is a chemical compound with the CAS Number: 1807939-76-9 . It has a molecular weight of 157.26 . The IUPAC name for this compound is ( (2R,3S)-2- (tert-butyl)tetrahydrofuran-3-yl)methanamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1 . This indicates that the compound has a specific three-dimensional structure, which is important for its chemical properties and reactivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.26 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Ambient-Temperature Synthesis

In 2021, Diana Becerra et al. reported the ambient-temperature synthesis of novel compounds related to [(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine, highlighting a specific condensation reaction process. This research demonstrates the feasibility of synthesizing related compounds under ambient conditions, which could be significant for various scientific applications (Becerra, Cobo, & Castillo, 2021).

Photocytotoxicity and Cellular Imaging

A study in 2014 by Uttara Basu et al. explored the photocytotoxic properties of Iron(III) complexes containing related methanamine compounds. These complexes displayed potent photocytotoxicity under red light and were used for cellular imaging, indicating potential applications in medical imaging and cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Novel Compounds Synthesis and Characterization

Zhai Zhi-we's 2014 research involved synthesizing and characterizing a novel 1,3-Dithiolane Compound closely related to this compound. This research contributes to the broader understanding of synthesizing and analyzing similar compounds (Zhai, 2014).

Stroke Treatment Advances

In 2020, J. Marco-Contelles reviewed the advances of certain nitrones for stroke treatment, highlighting the therapeutic applications of related methanamine compounds. These compounds showed promise in thrombolytic activity and free radical scavenging, suggesting potential in stroke therapy (Marco-Contelles, 2020).

Anticonvulsant Agents

A 2011 study by S. Pandey and R. Srivastava synthesized novel Schiff bases of 3-aminomethyl pyridine, similar to this compound, and evaluated their anticonvulsant activity. This research contributes to understanding the potential of similar compounds in treating seizures (Pandey & Srivastava, 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H226, H314, H335 . These indicate that the compound is flammable (H226), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The compound should be handled with care, using appropriate personal protective equipment .

Properties

IUPAC Name

[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPFBCZZZJBRER-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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